((Allyloxy)methyl)benzene
Overview
Description
Introduction ((Allyloxy)methyl)benzene, a compound with various applications in organic synthesis, is an area of active research. This compound is particularly noted for its role in the synthesis of polymers, pharmaceuticals, and other organic molecules.
Synthesis Analysis The synthesis of ((Allyloxy)methyl)benzene derivatives can be accomplished through various methods. One approach involves the O-allylation of resorcinol with allyl bromide using a phase-transfer catalyst under ultrasonication, which has been shown to significantly enhance reaction rates (Selvaraj & Rajendran, 2013). Additionally, reactions of allyloxy(methoxy)carbenes in benzene have been studied, revealing insights into carbene rearrangement and dimerization processes (Plażuk, Warkentin, & Werstiuk, 2005).
Molecular Structure Analysis The molecular structure of ((Allyloxy)methyl)benzene derivatives has been examined through various techniques. For instance, 4-(4-Allyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile shows significant dihedral angle between the benzene rings and disordered allyl groups, which could influence its reactivity and physical properties (Şahin, Büyükgüngör, Şaşmaz, & Kantar, 2007).
Chemical Reactions and Properties Chemical properties of ((Allyloxy)methyl)benzene compounds include their reactions with other organic compounds, demonstrating a wide range of applications. For example, the reaction with red phosphorus and superbasic conditions yields [2-(methoxyaryl)-1-methylethyl]phosphinic acids, indicating regio- and chemoselective transformations (Malysheva et al., 2012).
Scientific Research Applications
Carbene Rearrangement and Claisen Rearrangement
Allyloxy(methoxy)carbene, generated in benzene, undergoes carbene fragmentation and Claisen rearrangement, resulting in methyl 2-allyloxy-2-methoxy-4-pentenoate at certain temperatures. This demonstrates the potential for chemical transformations involving ((Allyloxy)methyl)benzene derivatives in organic synthesis (Plażuk, Warkentin, & Werstiuk, 2005).
Kinetics of Synthesis
The kinetics of synthesizing 1,3-bis(allyloxy)benzene, a derivative of ((Allyloxy)methyl)benzene, has been studied under ultrasonic-assisted conditions. This research provides insights into efficient methods for synthesizing ethers, which are important in various industrial applications (Selvaraj & Rajendran, 2013).
Methylation of Benzene by Methanol
Studies on the methylation of benzene using methanol over acidic zeolites have implications for understanding the catalytic processes involving benzene derivatives in petrochemical industries (Mynsbrugge et al., 2012).
DNA Methylation in Cells Exposed to Benzene
Research on the effects of benzene and its metabolites on DNA methylation in human cells provides insight into the potential health risks associated with exposure to benzene compounds, which is critical for occupational health and safety (Hu et al., 2014).
Green and Renewable Solvent in Olefin Metathesis Reactions
The use of methyl decanoate, a non-toxic, renewable solvent, has been shown to be an environmentally friendly alternative for reactions involving allyl benzene, a close relative of ((Allyloxy)methyl)benzene. This research contributes to the development of greener chemical processes (Kniese & Meier, 2010).
Safety And Hazards
properties
IUPAC Name |
prop-2-enoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHWHMUUQNACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074529 | |
Record name | Benzene, [(2-propenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl benzyl ether | |
CAS RN |
14593-43-2 | |
Record name | Allyl benzyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14593-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, ((2-propenyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [(2-propenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(allyloxy)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL BENZYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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